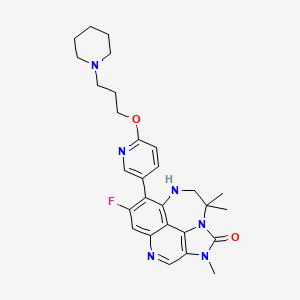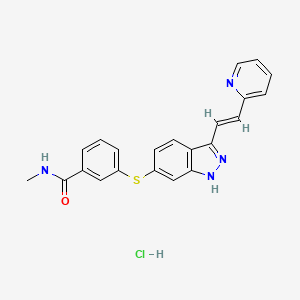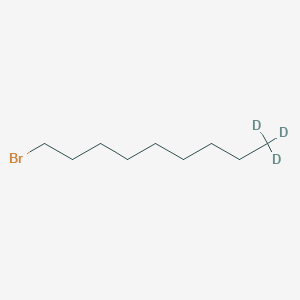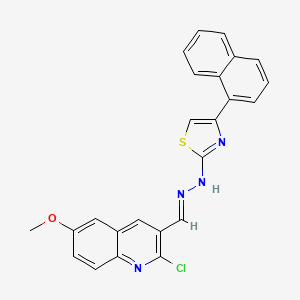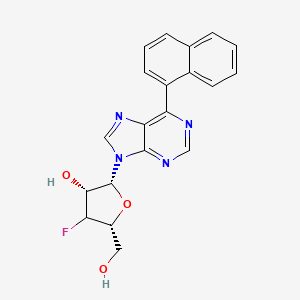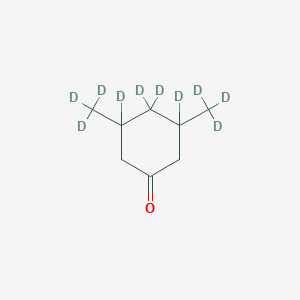![molecular formula C11H15BrN2O5 B12396727 5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a bromine atom, a pyrimidine ring, and a cyclopentyl group with multiple hydroxyl and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the cyclopentyl precursor. The key steps include:
Formation of the Cyclopentyl Precursor:
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrimidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The hydroxyl and methoxy groups contribute to the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: This compound has a similar structure but with a tetrahydrofuran ring instead of a cyclopentyl group.
5-bromopyrimidine: A simpler compound with only the bromine and pyrimidine ring.
Uniqueness
The uniqueness of 5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity. The combination of the bromine atom, pyrimidine ring, and cyclopentyl group with hydroxyl and methoxy substituents makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H15BrN2O5 |
|---|---|
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c1-19-9-7(2-5(4-15)8(9)16)14-3-6(12)10(17)13-11(14)18/h3,5,7-9,15-16H,2,4H2,1H3,(H,13,17,18)/t5-,7-,8?,9-/m1/s1 |
Clé InChI |
NKBZNNOBDNHOQQ-VGVDKZGOSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](C[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)Br |
SMILES canonique |
COC1C(CC(C1O)CO)N2C=C(C(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


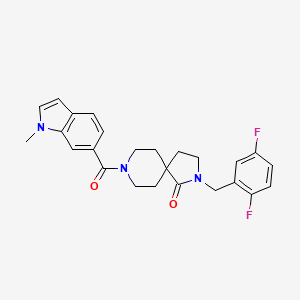

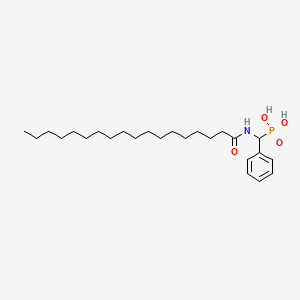
![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)


